Cas no 478078-64-7 ((E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide)

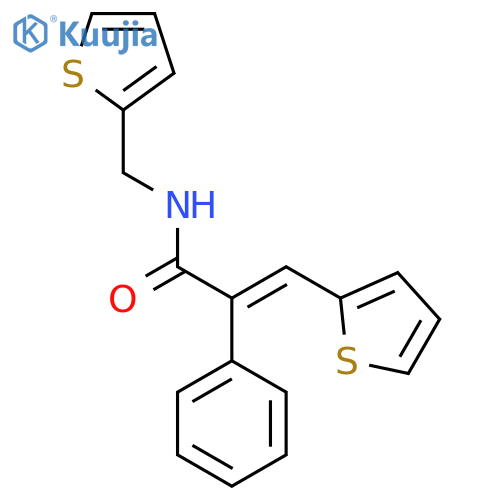

478078-64-7 structure

商品名:(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide

CAS番号:478078-64-7

MF:C18H15NOS2

メガワット:325.447801828384

CID:5264733

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide 化学的及び物理的性質

名前と識別子

-

- (E)-2-PHENYL-3-(2-THIENYL)-N-(2-THIENYLMETHYL)-2-PROPENAMIDE

- (2E)-2-phenyl-3-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide

- Benzeneacetamide, N-(2-thienylmethyl)-α-(2-thienylmethylene)-

- (E)-2-phenyl-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide

- HMS1365P22

- (E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide

-

- インチ: 1S/C18H15NOS2/c20-18(19-13-16-9-5-11-22-16)17(12-15-8-4-10-21-15)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)/b17-12+

- InChIKey: HIQOCSAXJCWHMM-SFQUDFHCSA-N

- ほほえんだ: S1C=CC=C1CNC(/C(=C/C1=CC=CS1)/C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 404

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 85.6

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 7R-0299-5MG |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide |

478078-64-7 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 7R-0299-50MG |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide |

478078-64-7 | >90% | 50mg |

£77.00 | 2025-02-09 | |

| Key Organics Ltd | 7R-0299-10MG |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide |

478078-64-7 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Ambeed | A932616-1g |

(2E)-2-Phenyl-3-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide |

478078-64-7 | 90% | 1g |

$350.0 | 2024-04-19 | |

| Key Organics Ltd | 7R-0299-1MG |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide |

478078-64-7 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 7R-0299-100MG |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide |

478078-64-7 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00859713-1g |

(2E)-2-Phenyl-3-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]prop-2-enamide |

478078-64-7 | 90% | 1g |

¥2401.0 | 2024-04-18 |

(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

478078-64-7 ((E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:478078-64-7)(E)-2-phenyl-3-(2-thienyl)-N-(2-thienylmethyl)-2-propenamide

清らかである:99%

はかる:1g

価格 ($):315.0